Cas no 2580098-49-1 (rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo3.1.0hexane-1-carboxylate)
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo3.1.0hexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
- 2580098-49-1
- EN300-27730112
- rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo3.1.0hexane-1-carboxylate
-
- Inchi: 1S/C11H19NO2/c1-9(2,3)14-8(13)11-5-10(11,4)6-12-7-11/h12H,5-7H2,1-4H3/t10-,11+/m0/s1
- InChI Key: RKWVDPXCLIXQSI-WDEREUQCSA-N
- SMILES: O(C(C)(C)C)C([C@@]12CNC[C@]1(C)C2)=O
Computed Properties
- Exact Mass: 197.141578849g/mol
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 38.3Ų
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo3.1.0hexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27730112-1g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 1g |
$1129.0 | 2023-09-10 | ||
| Enamine | EN300-27730112-5g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 5g |
$3273.0 | 2023-09-10 | ||
| Enamine | EN300-27730112-10g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 10g |
$4852.0 | 2023-09-10 | ||
| Enamine | EN300-27730112-0.05g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
| Enamine | EN300-27730112-0.1g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
| Enamine | EN300-27730112-0.25g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
| Enamine | EN300-27730112-0.5g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
| Enamine | EN300-27730112-1.0g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-27730112-2.5g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
| Enamine | EN300-27730112-5.0g |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580098-49-1 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 |
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo3.1.0hexane-1-carboxylate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo3.1.0hexane-1-carboxylate
rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate: A Comprehensive Overview
The compound with CAS No 2580098-49-1, known as rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug development. This compound has garnered attention due to its unique structural features and potential therapeutic benefits.
Chemical Structure and Properties
The molecule consists of a bicyclic framework, specifically a 3-azabicyclo[3.1.0]hexane system, which is a fused ring structure containing one nitrogen atom within the bicyclic system. The stereochemistry of the compound is defined by the (1R,5R) configuration, which plays a crucial role in its biological activity and pharmacokinetic properties.
The substituents on the bicyclic core include a tert-butyl group attached to the carboxylic acid moiety at position 1 and a methyl group at position 5. These substituents contribute to the compound's stability, solubility, and bioavailability, making it an attractive candidate for drug delivery systems.
Applications in Medicinal Chemistry
Rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate has been extensively studied for its potential as a drug delivery agent and a building block in the synthesis of bioactive compounds. Recent studies have highlighted its ability to enhance the bioavailability of poorly soluble drugs by acting as a solubilizing agent.
In addition, this compound has been explored as a component in prodrug strategies, where it serves as a carrier for active pharmaceutical ingredients (APIs). The tert-butyl group provides an additional layer of stability to the molecule, ensuring that the drug remains intact until it reaches its target site within the body.
Synthesis and Optimization
The synthesis of rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate involves a multi-step process that requires precise control over stereochemistry and regioselectivity. Researchers have employed various methodologies, including ring-closing metathesis and stereoselective alkylation, to achieve the desired product with high enantiomeric excess.
Recent advancements in catalytic asymmetric synthesis have further improved the efficiency of this process, making it more amenable to large-scale production. These developments have significantly reduced the cost of manufacturing while maintaining the quality and consistency of the final product.
Structural Modifications and Derivatives
To enhance the therapeutic potential of rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate, researchers have explored various structural modifications. These include substituent variations at both the bicyclic core and the carboxylic acid moiety to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
For instance, replacing the tert-butyl group with other bulky alkyl groups has been shown to improve solubility without compromising stability. Similarly, introducing functional groups at specific positions on the bicyclic system has enabled targeted drug delivery and improved efficacy.
Future Directions
The continued exploration of rac-tert-butyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate holds immense promise for advancing drug development technologies. Its unique combination of structural rigidity and functional versatility makes it an ideal candidate for addressing unmet medical needs across various therapeutic areas.
As research progresses, it is anticipated that this compound will play an increasingly important role in personalized medicine and precision therapy.
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